1-Phenyl-1H-benzo[d][1,2,3]triazole
Overview
Description
1-Phenyl-1H-benzo[d][1,2,3]triazole is a heterocyclic aromatic compound with the molecular formula C12H9N3. It is known for its stability and unique chemical properties, making it a valuable compound in various scientific and industrial applications . This compound is characterized by a benzene ring fused to a triazole ring, with a phenyl group attached to the nitrogen atom of the triazole ring.
Mechanism of Action
Target of Action
1-Phenyl-1H-benzo[d][1,2,3]triazole is a type of 1,2,3-triazole, a class of compounds known for their ability to interact with various biomolecular targets . The 1,2,3-triazole ring can interact with the amino acids present in the active site of EGFR receptors .
Mode of Action
The interaction of this compound with its targets involves various interactions like electrostatic interaction, Pi- anion interaction, H-bonding, and Van der Waals interaction . These interactions can lead to changes in the target’s function, potentially influencing various biological processes.
Biochemical Pathways
1,2,3-triazoles in general are known for their unique properties, inert nature, and ability to mimic amide bonds . This suggests that they may influence a variety of biochemical pathways, potentially disrupting or enhancing the function of proteins and other biomolecules.
Pharmacokinetics
1,2,3-triazoles are known to be stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . These properties could potentially influence the bioavailability of this compound.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability and reactivity can be affected by temperature and pH . Furthermore, the presence of other molecules in the environment can also influence its action, as they may compete with this compound for the same targets.
Biochemical Analysis
Biochemical Properties
1-Phenyl-1H-benzo[d][1,2,3]triazole is known for its high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These properties make it structurally similar to the amide bond
Cellular Effects
Related 1,2,3-triazole compounds have shown potential antiproliferative effects in certain cell types
Molecular Mechanism
It is known that the N1 and N2 nitrogen atoms of the triazole moiety can actively contribute to binding to the active site of enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-benzo[d][1,2,3]triazole can
Properties
IUPAC Name |
1-phenylbenzotriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-6-10(7-3-1)15-12-9-5-4-8-11(12)13-14-15/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJLUVHQIPUCPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236940 | |
Record name | 1-Phenyl-1,2,3-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID50085423 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
883-39-6 | |
Record name | 1-Phenyl-1,2,3-benzotriazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000883396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-1,2,3-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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